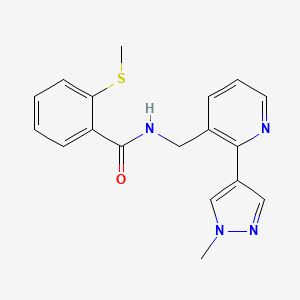

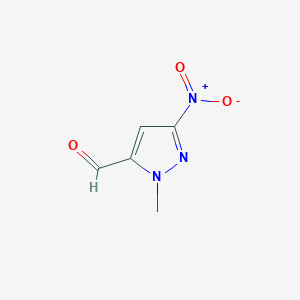

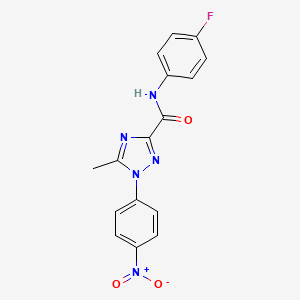

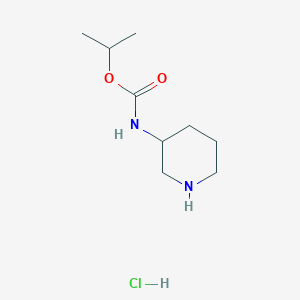

N-(4-fluorophenyl)-5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-fluorophenyl)-5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxamide is a chemical compound belonging to the 1H-1,2,4-triazole class. These compounds are significant due to their diverse biological activities and potential in medicinal chemistry.

Synthesis Analysis

The synthesis of related 1,2,4-triazole derivatives often involves condensation reactions. For example, Hao et al. (2017) described the synthesis of a related compound, 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, by condensing 4-fluoro-2-isocyanato-1-methylbenzene with 4-morpholino-1H-indazol-3-amine (Hao et al., 2017).

Scientific Research Applications

1. Synthesis and Structural Studies

- The compound has been used as an intermediate in the synthesis of other chemical compounds, particularly in heterocyclic chemistry. For example, a study demonstrated its use in the catalyst- and solvent-free synthesis of benzamide derivatives through microwave-assisted Fries rearrangement (Moreno-Fuquen et al., 2019).

2. Bioisosteric Replacement in Synthetic Cannabinoids

- Another study investigated a compound structurally related to N-(4-fluorophenyl)-5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxamide, focusing on its identification as a research chemical and its potential as a bioisosteric replacement in synthetic cannabinoids (McLaughlin et al., 2016).

3. Application in Medicinal Chemistry

- The compound and its derivatives are of interest in medicinal chemistry for their potential biological activities. A study synthesized a related compound and investigated its biological activities, including enzyme inhibition, which could be useful in designing treatments for diseases like Alzheimer's and diabetes (Saleem et al., 2018).

4. Use in Material Science

- The compound has been used in the development of new materials, such as metal-free and metal phthalocyanines containing triazole moieties, demonstrating its versatility in various scientific fields (Kahveci et al., 2007).

5. Research in Cancer Treatment

- Related compounds have been synthesized and evaluated for their antitumor activities, suggesting the potential of N-(4-fluorophenyl)-5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxamide in cancer research (Hao et al., 2017).

6. Studies in Nuclear Magnetic Resonance (NMR) Spectroscopy

- The compound has been used in NMR spectroscopy studies, particularly in understanding long-range fluorine-proton coupling in triazole derivatives, which is crucial for understanding molecular interactions and structures (Kane et al., 1995).

Mechanism of Action

Target of Action

The primary target of N-(4-fluorophenyl)-5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxamide is Succinate Dehydrogenase (SDH) . SDH is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in ATP production.

Mode of Action

The compound interacts with SDH, inhibiting its activity . Molecular docking studies indicate that the compound binds well with the ubiquinone-binding region of SDH, mainly through hydrogen bonds, carbon hydrogen bonds, π-alkyl, amide-π stacking, F–N, and F–H interactions .

Biochemical Pathways

By inhibiting SDH, the compound disrupts the citric acid cycle and the electron transport chain, affecting ATP production . This leads to an increase in intracellular reactive oxygen species levels and mitochondrial membrane potential .

Result of Action

The inhibition of SDH and the subsequent disruption of ATP production lead to significant changes in the structure of mycelia and cell membrane . The compound also increases both the intracellular reactive oxygen species level and mitochondrial membrane potential .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(4-fluorophenyl)-5-methyl-1-(4-nitrophenyl)-1,2,4-triazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN5O3/c1-10-18-15(16(23)19-12-4-2-11(17)3-5-12)20-21(10)13-6-8-14(9-7-13)22(24)25/h2-9H,1H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABBRVBYBGWAVHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

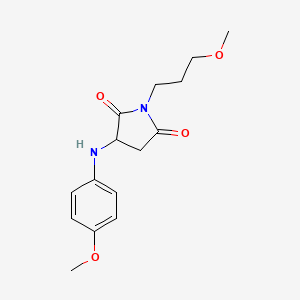

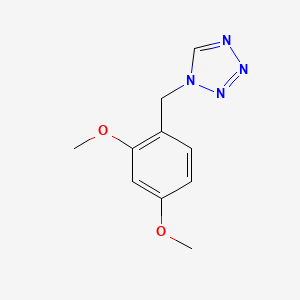

![N-(2,4-difluorobenzyl)-1-[2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxamide](/img/structure/B2483365.png)

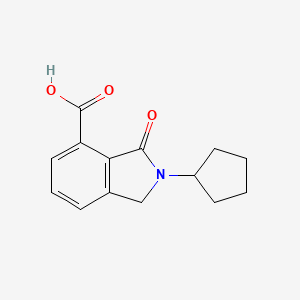

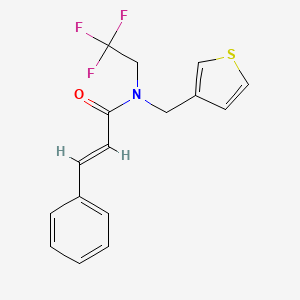

![(Z)-ethyl 2-((4-ethoxybenzoyl)imino)-1-isobutyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2483366.png)